Home > Products > Screening Compounds P77241 > 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine - 3771-95-7

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Catalog Number: EVT-1787112
CAS Number: 3771-95-7
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound notable for its structural complexity and potential biological activities. This compound features a tetrahydropyrido framework fused with a pyrimidine ring, characterized by the presence of a chlorine substituent at the 4-position and an amino group at the 2-position. Its molecular formula is C8H9ClN4C_8H_9ClN_4 . The compound has garnered interest due to its resemblance to nucleobases, which are critical components of DNA and RNA, suggesting potential applications in medicinal chemistry and drug design.

Source and Classification

This compound falls under the classification of heterocyclic compounds, specifically pyrido[2,3-d]pyrimidines. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties . The presence of chlorine and nitrogen atoms in its structure contributes to its unique reactivity and interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine typically involves several key steps:

  1. Formation of Intermediate Compounds: The synthesis often begins with the condensation of suitable starting materials such as formamidine salts with other reagents under acidic or basic conditions.
  2. Cyclization Reactions: Following the formation of intermediates, cyclization reactions are conducted to form the tetrahydropyrido framework. This may involve heating under reflux conditions or using specific catalysts to facilitate the reaction.
  3. Chlorination: The introduction of the chlorine substituent can be achieved through chlorination reactions using reagents like phosphorus oxychloride or thionyl chloride.
  4. Purification: The final product is purified through crystallization or chromatography to yield pure 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine can be described as follows:

  • Molecular Formula: C8H9ClN4C_8H_9ClN_4
  • Molecular Weight: Approximately 200.64 g/mol
  • Structural Features: The compound consists of a pyrimidine ring fused with a tetrahydropyridine ring system. The chlorine atom is located at the 4-position relative to the nitrogen atoms in the pyrimidine ring .

The spatial arrangement of atoms contributes to its chemical reactivity and interaction with biological molecules.

Chemical Reactions Analysis

Reactions and Technical Details

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine exhibits several notable chemical reactions:

  • Nucleophilic Substitution: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
  • Cyclization Reactions: Under specific conditions, this compound can participate in further cyclization reactions to form more complex heterocyclic structures.
  • Reactivity with Biological Targets: Studies have shown that this compound interacts with various biological targets including enzymes involved in cancer pathways .

These reactions highlight its potential as a scaffold for drug development.

Mechanism of Action

Process and Data

The mechanism of action for 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is primarily linked to its ability to inhibit specific enzymes or receptors involved in cellular processes. For instance:

  • Kinase Inhibition: Compounds within this class have been shown to inhibit kinases which play critical roles in cell signaling pathways related to cancer progression.
  • DNA Interaction: Due to its structural similarity to nucleobases, it may also interact with DNA or RNA polymerases affecting nucleic acid synthesis .

Research indicates that modifications in substituents can significantly alter its biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine include:

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like dimethylformamide but may have limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical properties include:

  • Reactivity towards electrophiles due to the presence of multiple nitrogen atoms.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature .
Applications

Scientific Uses

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine has several applications in scientific research:

  • Drug Development: Its structural characteristics make it a promising candidate for developing new pharmaceuticals targeting cancer and other diseases.
  • Biological Research: Used as a tool compound in studying enzyme inhibition and cellular signaling pathways .
  • Material Science: Potential applications in creating novel materials due to its unique electronic properties.
Introduction to Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrido[2,3-d]pyrimidine Derivatives in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold serves as a versatile molecular framework due to its capacity for strategic functionalization at multiple positions (C2, C4, N8, C5, C6), enabling fine-tuning of target affinity, selectivity, and pharmacokinetic profiles. Key attributes underpinning its broad applicability include:

  • Multi-Target Engagement Capability: The scaffold demonstrates intrinsic polypharmacology, binding competitively to ATP-binding sites of protein kinases and catalytic sites of oxidoreductases. This is exemplified by palbociclib (CDK4/6 inhibitor) and piritrexim (dihydrofolate reductase (DHFR) inhibitor), both sharing the core pyridopyrimidine structure [1] [2] [8].
  • Stereoelectronic Tunability: Substituents at C4 critically influence electronic distribution and hydrogen-bonding capacity. The 4-chloro group in tetrahydropyrido[2,3-d]pyrimidine acts as a superior leaving group, facilitating nucleophilic displacement to generate diverse C4-aminated, alkoxylated, or thiolated analogs—a cornerstone structure-activity relationship (SAR) exploration strategy [6] [8].
  • Conformational Effects of Saturation: The 5,6,7,8-tetrahydro modification reduces ring planarity, potentially enhancing selectivity for kinases with unique active-site topology (e.g., PIM-1 kinase) while improving aqueous solubility compared to fully aromatic analogs [7] [8].

Table 1: Key Biological Targets of Pyrido[2,3-d]pyrimidine Derivatives

Target ClassSpecific TargetsTherapeutic AreaRepresentative Drug
Tyrosine KinasesBCR-ABL, FGFRs, PDGFROncologyPD-173955 [1]
Serine/Threonine KinasesCDK4/6, mTOR, PIM-1, MAPK14 (p38α)Oncology, InflammationPalbociclib, Vistusertib [2] [8]
OxidoreductasesDihydrofolate Reductase (DHFR)Oncology, AntimicrobialPiritrexim [1]
PI3K/mTOR PathwayPI3Kα, mTORC1/2OncologyVoxtalisib [2]

Role of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine as a Privileged Scaffold

The 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine motif exemplifies a "privileged scaffold" due to its synthetic versatility and demonstrated biological relevance across multiple target classes. Its significance arises from three interconnected properties:

  • Reactivity of the C4-Chlorine: The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro substituent toward nucleophilic aromatic substitution (SNAr). This allows efficient, high-yielding derivatization under mild conditions with amines, alcohols, or thiols, enabling rapid generation of combinatorial libraries [1] [6] [8]. The chlorine serves as a synthetic handle unavailable in hydroxyl or amino variants, circumventing protection/deprotection steps.
  • Optimized Physicochemical Profile: Partial saturation (5,6,7,8-tetrahydro) reduces log P compared to planar congeners, improving solubility and bioavailability. This is critical for oral drug development, as evidenced by pharmacokinetic studies of PIM-1 inhibitors derived from this scaffold [7] [8].
  • Target Compatibility: The saturated core adopts a "half-chair" conformation, complementary to the hinge region of kinases like PIM-1. Nitrogen atoms (N1, N3) and the C2 substituent form key hydrogen bonds, while the C4 position projects into solvent-exposed or hydrophobic regions, allowing steric and electronic modulation without disrupting core binding [7] [8].

Table 2: Impact of C4 Substituents on Biological Activity in Tetrahydropyrido[2,3-d]pyrimidine Series

C4 SubstituentBiological TargetKey Activity TrendRationale
-ClPIM-1 KinaseHigh reactivity (Synthetic Intermediate)Electrophilic center for SNAr [7]
-NHR (Alkyl/Aryl)PIM-1, mTOR, DHFREnhanced potency & selectivityH-bond donation/acceptance; hydrophobic fit [1] [8]
-OR (Phenoxy)p38α MAPKAnti-inflammatory activityMimics ATP ribose orientation [2] [6]
-SR (Thioether)UnderexploredModerate kinase inhibition (Research Stage)Increased lipophilicity; metabolic liability

Synthetic Accessibility: Three primary routes dominate synthesis of 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine intermediates:

  • Condensation-cyclization: Reacting 2-chloro-4,6-diaminopyrimidine with cyclohexanone derivatives under acidic or oxidative conditions forms the tetrahydropyridine ring [6] [8].
  • Cyclocondensation: 2-Amino-3-cyanotetrahydropyridines react with formamides or orthoesters, followed by chlorination (POCl3/PCl5), yielding 4-chloro derivatives [6] [8].
  • Functionalization of Preformed Cores: Direct chlorination of 4-oxo- or 4-thioxotetrahydropyridopyrimidines using POCl3 (for oxo) or SO2Cl2/NCS (for thioxo) provides high-purity 4-chloro intermediates [7] [8].

Scheme 1: Key Synthetic Routes to 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Route A (Cyclocondensation):  2-Amino-3-cyanotetrahydropyridine + HC(OEt)₃ → 4-Hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine  ↓ (POCl₃, reflux)  4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine  Route B (Direct Chlorination):  4-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine  ↓ (POCl₃, PCl₅, 110°C)  4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (≥85% yield)  

Historical Evolution of Pyrido[2,3-d]pyrimidine-Based Therapeutics

The therapeutic journey of pyrido[2,3-d]pyrimidines reflects a strategic shift from broad-spectrum antiproliferative agents to target-specific kinase modulators, with the 4-chloro-tetrahydro variant emerging as a critical intermediate:

  • First Generation: Antifolates (1980s–1990s)Early development focused on dihydrofolate reductase (DHFR) inhibition for anticancer and antimicrobial applications. Piritrexim (6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine), an early pyridopyrimidine, demonstrated potent DHFR inhibition but exhibited toxicity limitations [1] [2]. Synthesis relied on condensation of ethyl acetoacetate derivatives with 2,4,6-triaminopyrimidine, followed by oxidation and functionalization—a route adaptable to generate tetrahydropyrido precursors [1] [6].

  • Kinase Inhibitor Era (2000s–Present)The discovery of pyrido[2,3-d]pyrimidines as tyrosine kinase (e.g., BCR-ABL) and serine/threonine kinase (e.g., CDK, mTOR) inhibitors revolutionized the scaffold's utility. Unsaturated derivatives dominated clinical candidates (e.g., palbociclib, vistusertib), but synthetic routes frequently employed 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine as a key intermediate. For instance:

  • Palbociclib (Ibrance®): Synthesized via SNAr displacement of a 4-chloropyridopyrimidine precursor with a piperazine-substituted aniline, highlighting the role of chloro intermediates in constructing complex C4-aminated derivatives [2] [8].
  • PIM-1 Kinase Inhibitors: Recent studies identified 4-chloro-tetrahydropyrido[2,3-d]pyrimidines as precursors to nanomolar inhibitors (e.g., compound 4 from [7]: IC50 = 11.4 nM). The saturated core improved selectivity over CDK2/4 and enhanced apoptosis induction in solid tumors [7].

Table 3: Milestones in Pyrido[2,3-d]pyrimidine Drug Development

EraTherapeutic FocusKey CompoundTarget(s)Role of 4-Chloro-THP Intermediate
1980sAntifolatesPiritreximDHFRSynthetic precursor via chlorination [1]
2000sTyrosine KinasesPD-173955BCR-ABL, SRCIntermediate for C4-arylamino derivatives [1]
2010sCDK InhibitionPalbociclib (Approved)CDK4/6Direct SNAr precursor [2] [8]
2010smTOR/PI3K InhibitionVistusertib (Phase II)mTORC1/2Core derived from chloro intermediates [2] [8]
2020sPIM-1 InhibitionCompound 4 [7]PIM-1Direct precursor; retained in some analogs [7]
  • Modern Innovations (2020s)Current research leverages 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine for:
  • Molecular Hybridization: Conjugation with pharmacophores targeting complementary sites (e.g., ACC inhibitors, tubulin binders) to overcome resistance [7] [8].
  • Green Synthesis: Microwave-assisted SNAr and catalyst-free cyclizations improving yields (>90%) and reducing reaction times for tetrahydropyrido cores [7] [8].
  • Proteolysis Targeting Chimeras (PROTACs): Utilizing the chloro group to link E3 ligase ligands (e.g., thalidomide analogs), enabling targeted protein degradation [8].

Properties

CAS Number

3771-95-7

Product Name

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C7H8ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h4H,1-3H2,(H,9,10,11)

InChI Key

LMEIURAIDANBJI-UHFFFAOYSA-N

SMILES

C1CC2=C(NC1)N=CN=C2Cl

Canonical SMILES

C1CC2=C(NC1)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.